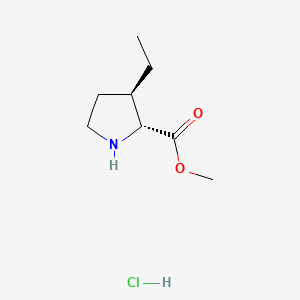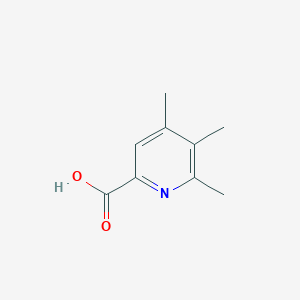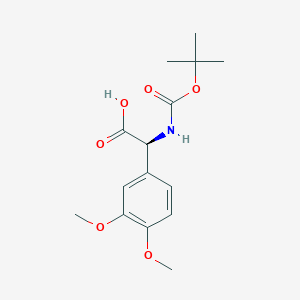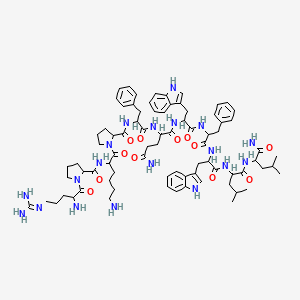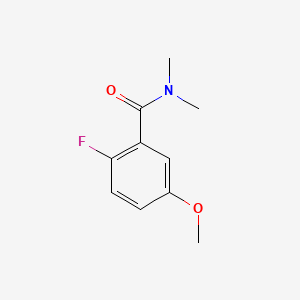
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one is a nucleoside analog, which is a modified version of a naturally occurring nucleoside. This compound is structurally related to guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. Nucleoside analogs are often used in medical and biochemical research due to their ability to interfere with nucleic acid synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one typically involves the coupling of a purine base with a deoxypentofuranose sugar. This can be achieved through various chemical reactions, including glycosylation reactions where the purine base is reacted with a protected sugar derivative under acidic or basic conditions. The reaction conditions often require the use of catalysts and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms can be designed to produce the nucleoside analog through their metabolic pathways. The compound is then isolated and purified using techniques such as ion-exchange chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and pH levels to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the nucleoside, while substitution reactions may result in the formation of various substituted nucleoside analogs .
Aplicaciones Científicas De Investigación
9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a model compound in studying nucleoside chemistry.
Biology: Employed in the study of DNA and RNA synthesis, as well as in the investigation of nucleoside metabolism and function.
Medicine: Utilized in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.
Industry: Applied in the production of pharmaceuticals and as a research tool in various biochemical assays
Mecanismo De Acción
The mechanism of action of 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid synthesis. This disruption occurs because the compound mimics the natural nucleosides but lacks the necessary functional groups for proper nucleic acid elongation. As a result, it can inhibit the activity of DNA and RNA polymerases, leading to the termination of nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
- 9-(2-Deoxypentofuranosyl)-N-{2-[(trifluoroacetyl)amino]ethyl}-9H-purin-6-amine
- 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-imidazole-4-hydrazide .
Uniqueness
What sets 9-(2-Deoxypentofuranosyl)-1-methyl-1,9-dihydro-6H-purin-6-one apart from other nucleoside analogs is its specific structural modifications, which confer unique properties in terms of its interaction with nucleic acids and its potential therapeutic applications. Its ability to selectively inhibit nucleic acid synthesis makes it a valuable tool in both research and medicine .
Propiedades
Número CAS |
72398-31-3 |
|---|---|
Fórmula molecular |
C11H14N4O4 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C11H14N4O4/c1-14-4-13-10-9(11(14)18)12-5-15(10)8-2-6(17)7(3-16)19-8/h4-8,16-17H,2-3H2,1H3 |
Clave InChI |
OHRQAESFEIUOGS-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C1=O)N=CN2C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)
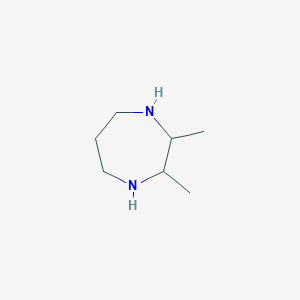
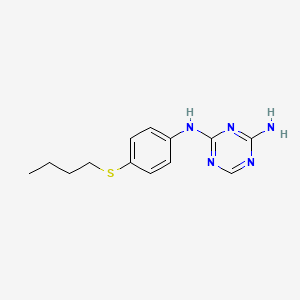
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)

